molecular formula C18H27NO · HCl B1162881 PV9 (hydrochloride)

PV9 (hydrochloride)

Cat. No.: B1162881
M. Wt: 309.9
InChI Key: IMDZZHFIOSIZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PV9 (hydrochloride) is a synthetic cathinone belonging to the α-pyrrolidinophenone class of compounds. Structurally, it is an analog of α-pyrrolidinopentiophenone (α-PVP) with an extended aliphatic chain—specifically, the pentyl chain is elongated by three carbon atoms, resulting in an octanone backbone . Its molecular formula is C₁₉H₂₉NO₂·HCl, with a molecular weight of 339.9 g/mol and a CAS registry number of 2748590-60-3 .

PV9 is primarily utilized in forensic and academic research due to its classification as a controlled substance analog.

Properties

Molecular Formula

C18H27NO · HCl

Molecular Weight

309.9

InChI

InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H

InChI Key

IMDZZHFIOSIZRR-UHFFFAOYSA-N

SMILES

O=C(C(N1CCCC1)CCCCCC)C2=CC=CC=C2.Cl

Synonyms

α-POP

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

PV9 (hydrochloride) is primarily utilized in the following areas:

1. Analytical Chemistry

  • Reference Standard : It serves as a reference standard for analytical methods such as mass spectrometry and high-performance liquid chromatography (HPLC) to identify and quantify cathinone derivatives in various samples .
  • Forensic Toxicology : PV9 is used in forensic settings to analyze seized materials for the presence of new designer drugs .

2. Biological Research

  • Cell Line Studies : Research indicates that PV9 exhibits cytotoxic effects against various cell lines, including human aortic endothelial cells and HepG2 liver cells, with lethal concentration (LC50) values ranging from 12.8 to 67.5 μM .
  • Neurotransmitter Interaction : The compound is believed to interact with neurotransmitter systems, potentially leading to stimulant effects by inhibiting the reuptake of dopamine and norepinephrine .

3. Medicinal Chemistry

  • Therapeutic Investigations : While not extensively explored, preliminary studies suggest potential therapeutic effects and toxicological properties that warrant further investigation .

Toxicological Profile

The toxicological properties of PV9 (hydrochloride) remain largely uncharacterized; however, initial studies indicate cytotoxicity against various cell lines. Understanding these properties is crucial for assessing safety and health risks associated with exposure .

Case Study Analysis

A significant area of research involves identifying new designer drugs through forensic analysis. For example, studies utilizing HPLC coupled with mass spectrometry have successfully identified various cathinone derivatives, including PV9, in seized materials. These methodologies are essential for monitoring emerging substances on the illicit drug market .

Comparison with Similar Compounds

Comparison with Similar Compounds

PV9 (hydrochloride) shares structural and functional similarities with other α-pyrrolidinophenone derivatives. Below is a detailed comparison with key analogs:

Structural Modifications and Key Differences

Compound Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
PV9 (hydrochloride) Base structure (no substituent) C₁₉H₂₉NO₂·HCl 339.9 2748590-60-3 Extended octanone chain; used in forensic research
4-Methoxy PV9 Methoxy (-OCH₃) at phenyl para C₁₉H₂₉NO₂·HCl 339.9 2748590-60-3 Enhanced lipophilicity; unknown toxicity
4-Fluoro PV9 Fluorine (-F) at phenyl para C₁₈H₂₆FNO·HCl 327.9 2117405-40-8 Increased metabolic stability; associated with serotonin/dopamine modulation
3,4-Methylenedioxy PV9 Benzodioxol group at phenyl C₁₉H₂₇NO₃·HCl 353.9 24646-40-0 Structural similarity to MDPV; potential for heightened stimulant effects
PV8 (hydrochloride) Shorter aliphatic chain (heptanone) C₁₇H₂₅NO·HCl 305.8 Not provided Reduced chain length; comparative neurotoxicity studies in rodents

Functional and Pharmacological Insights

  • Neurochemical Effects: PV9 and its analogs, such as 4-fluoro PV9, potentiate the neurotoxic effects of methcathinone and fluoromethcathinone on dopamine (DA) and serotonin (5-HT) levels in rodent models, suggesting shared mechanisms of action within the cathinone class .
  • Structural-Activity Relationships (SAR): Chain Length: Extending the aliphatic chain (e.g., PV9 vs. Substituents: Electron-withdrawing groups (e.g., -F in 4-fluoro PV9) improve metabolic stability, while electron-donating groups (e.g., -OCH₃ in 4-methoxy PV9) may alter receptor binding affinities . Benzodioxol Groups: The 3,4-methylenedioxy modification mimics methylenedioxypyrovalerone (MDPV), a potent stimulant linked to severe adverse effects, though PV9 derivatives lack empirical toxicity data .

Preparation Methods

Precursor Selection

  • Phenylacetone derivatives : Serve as the ketone source. For PV9, a non-substituted phenylacetone is ideal.

  • Pyrrolidine : Introduced via nucleophilic substitution or reductive amination.

  • Hydrochloride formation : Achieved by treating the free base with hydrochloric acid.

Reaction Optimization

  • Temperature : Controlled heating (60–100°C) to accelerate reactivity without decomposition.

  • Catalysts : Metal salts (e.g., copper sulfate) enhance reaction rates in amination steps.

  • Solvent systems : Polar aprotic solvents (THF, diglyme) mixed with water improve solubility and yield.

Hypothesized Synthesis Pathway for PV9 Hydrochloride

Drawing parallels from 4-methoxy PV9 synthesis and proguanil hydrochloride patents, the following pathway is proposed:

Step 1: Formation of the β-Keto Intermediate

Phenylacetone reacts with bromoethane in the presence of a base (e.g., K₂CO₃) to form β-keto-bromo-phenethyl intermediate.

Reaction conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60°C, 6 hours

  • Yield: ~75% (estimated).

Step 2: Pyrrolidine Incorporation

The intermediate undergoes nucleophilic substitution with pyrrolidine using a copper sulfate catalyst:

β-keto-bromo-phenethyl+PyrrolidineCuSO4,70CPV9 free base\text{β-keto-bromo-phenethyl} + \text{Pyrrolidine} \xrightarrow{\text{CuSO}_4, \, 70^\circ\text{C}} \text{PV9 free base}

Optimization parameters :

  • Catalyst loading: 0.68 moles per mole precursor.

  • Reaction time: 3–5 hours.

Step 3: Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol:

PV9 free base+HClPV9 hydrochloride\text{PV9 free base} + \text{HCl} \rightarrow \text{PV9 hydrochloride}

Purification : Recrystallization from hot water or ethanol yields >99% purity.

Comparative Analysis of PV9 Analogs’ Synthesis

Parameter4-Methoxy PV93,4-Methylenedioxy PV9PV9 (Hypothesized)
Starting Material4-Methoxyphenylacetone3,4-MethylenedioxyphenylacetonePhenylacetone
CatalystNot specifiedNot specifiedCuSO₄
Reaction Time2–10 hoursNot reported5–8 hours
Yield~70%Not reported~75% (estimated)
Purity (HPLC)>99%>99.9%>99% (target)

Purification and Characterization Techniques

Distillation and Crystallization

  • Solvent removal : Distillation under reduced pressure (70–75°C) eliminates THF/water mixtures.

  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline PV9 hydrochloride.

Spectroscopic Confirmation

  • NMR : Key peaks include:

    • δ 2.5–3.5 ppm (pyrrolidine protons)

    • δ 7.2–7.8 ppm (phenyl ring protons).

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).

Challenges and Mitigation Strategies

Byproduct Formation

  • Unreacted precursors : Monitored via TLC (Rf = 0.5 in ethyl acetate/hexane).

  • Oxidation products : Minimized by inert atmosphere (N₂/Ar).

Scalability Issues

  • Catalyst recovery : Copper sulfide filtration reduces metal contamination.

  • Solvent reuse : THF recovery rates exceed 90% in large-scale runs .

Q & A

Q. What analytical techniques are recommended for characterizing the structural purity of PV9 (hydrochloride)?

PV9 (hydrochloride) should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure and salt form. Batch-specific purity (≥98%) can be verified via UV/Vis spectroscopy (λmax: 225, 291 nm) and HPLC with diode-array detection . For forensic applications, LC-MS/MS is critical to distinguish PV9 from analogs like 4-methoxy-PV9, which differ in substituents (e.g., para-methoxy group) .

Q. How should PV9 (hydrochloride) be stored to ensure long-term stability?

PV9 (hydrochloride) is stable for ≥5 years when stored as a crystalline solid at -20°C in airtight, light-resistant containers. Prior to use, allow the compound to equilibrate to room temperature to prevent condensation-induced degradation. Purity should be re-assayed after prolonged storage using HPLC or UV/Vis spectroscopy .

Q. What in vitro assays are suitable for preliminary screening of PV9's pharmacological activity?

Use radioligand binding assays targeting monoamine transporters (e.g., dopamine, norepinephrine) to assess PV9's affinity. Pair with functional assays (e.g., cyclic AMP accumulation) to evaluate agonist/antagonist properties. For neurobehavioral insights, calcium imaging in neuronal cell lines can quantify acute effects on intracellular signaling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in behavioral data from PV9 dose-response studies?

Contradictions in locomotor activity data (e.g., hyperlocomotion vs. sedation) may arise from differences in dose ranges (e.g., 10 mg/kg vs. 15 mg/kg), administration routes (intraperitoneal vs. oral), or temporal sampling intervals (e.g., 0–120 min post-injection). To mitigate variability:

  • Standardize animal models (e.g., C57BL/6 mice) and environmental conditions (light/dark cycles).
  • Apply two-way ANOVA with post hoc tests to analyze dose-time interactions .
  • Validate findings using complementary assays (e.g., open-field vs. rotarod tests) .

Q. What experimental design considerations are critical for in vivo metabolite identification of PV9?

To detect PV9 metabolites (e.g., reduced keto metabolites, conjugates):

  • Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and 1H-NMR for structural elucidation.
  • Collect time-course samples (urine, blood) to capture metabolic phases.
  • Synthesize authentic reference standards for diastereomers and oxidized derivatives to confirm chromatographic peaks .
  • Account for interspecies differences by cross-validating results in human hepatocyte models and rodent studies .

Q. How can researchers optimize the synthesis of PV9 derivatives for structure-activity relationship (SAR) studies?

Modify the pyrrolidine ring or phenyl moiety using microwave-assisted synthesis to enhance reaction efficiency. Employ DoE (Design of Experiments) to evaluate variables like temperature, solvent polarity, and catalyst loading. Validate products via X-ray crystallography to confirm stereochemistry. For SAR, prioritize derivatives with enhanced metabolic stability (e.g., deuterated analogs) .

Q. What methodologies are recommended for assessing PV9's stability under physiological conditions?

Simulate gastric and plasma environments using:

  • pH-dependent stability assays (e.g., incubation in simulated gastric fluid at pH 1.2).
  • Liver microsomal stability tests to quantify metabolic half-life.
  • Forced degradation studies (heat, light, oxidation) to identify degradation products via LC-TOF-MS .

Data Analysis and Validation

Q. How should researchers address variability in PV9's UV/Vis spectral data across laboratories?

Calibrate instruments using certified reference standards (e.g., NIST-traceable materials). Normalize data to internal controls (e.g., caffeine at 273 nm). Report molar extinction coefficients (ε) and validate findings with independent techniques like fluorescence spectroscopy .

Q. What statistical approaches are appropriate for analyzing PV9's dose-dependent effects on neuronal activity?

Apply mixed-effects models to account for repeated measures (e.g., timepoints) and Bonferroni correction for multiple comparisons. Use principal component analysis (PCA) to reduce dimensionality in high-throughput datasets (e.g., calcium imaging) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.